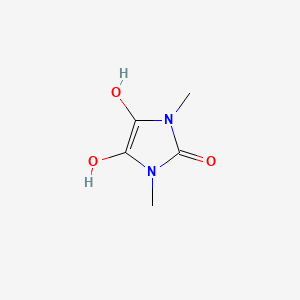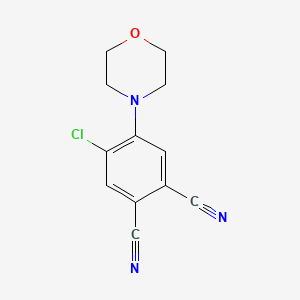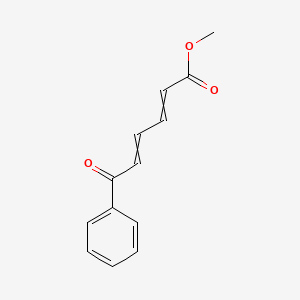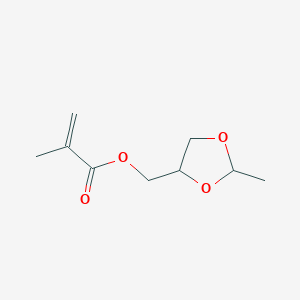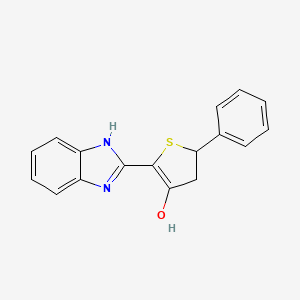
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- is a complex organic compound that combines the structural features of thiophene, benzimidazole, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzimidazole ring, followed by the introduction of the thiophene and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce functional groups like halogens, alkyl, or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
作用機序
The mechanism of action of Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Benzimidazole: A simpler compound with the benzimidazole ring but lacking the thiophene and phenyl groups.
Phenylthiophene: A compound combining thiophene and phenyl groups without the benzimidazole ring.
Uniqueness
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- is unique due to its combination of three distinct structural motifs: thiophene, benzimidazole, and phenyl groups. This unique structure may confer specific chemical and biological properties that are not observed in simpler compounds.
特性
CAS番号 |
189367-96-2 |
|---|---|
分子式 |
C17H14N2OS |
分子量 |
294.4 g/mol |
IUPAC名 |
5-(1H-benzimidazol-2-yl)-2-phenyl-2,3-dihydrothiophen-4-ol |
InChI |
InChI=1S/C17H14N2OS/c20-14-10-15(11-6-2-1-3-7-11)21-16(14)17-18-12-8-4-5-9-13(12)19-17/h1-9,15,20H,10H2,(H,18,19) |
InChIキー |
PUNXYMGLSWVKOR-UHFFFAOYSA-N |
正規SMILES |
C1C(SC(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
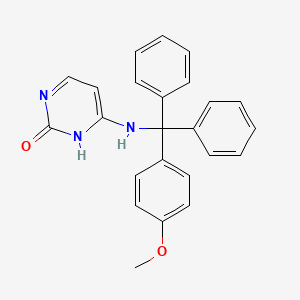
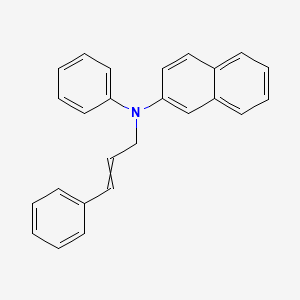
![Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B12563792.png)

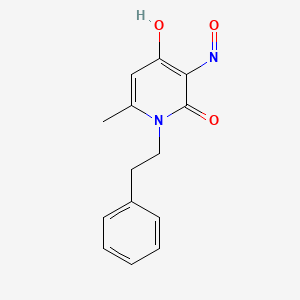
![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
